tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myristoyl coenzyme A is a combination of coenzyme A and myristate . It serves as a substrate for protein myristoylation, a process where a fatty acid group (myristoyl) is attached to the N-terminal glycine residue of specific proteins. This modification plays a crucial role in protein localization, targeting, and function.
Synthesis Analysis
Myristoyl coenzyme A is a long chain fatty acid (C14) covalently linked to Coenzyme A . It is a substrate for de novo fatty acid synthesis .Molecular Structure Analysis
The empirical formula of Myristoyl coenzyme A is C35H62N7O17P3S · xLi+ . The molecular weight is 977.89 (free acid basis) .Chemical Reactions Analysis
Myristoyl coenzyme A is involved in protein myristoylation, catalyzed by the enzyme N-myristoyl transferase . Myristyolation involves the transfer of the myristoyl group to the glycine residue at the amino-terminal of the protein .Physical and Chemical Properties Analysis
Myristoyl coenzyme A is a long chain fatty acid (C14) covalently linked to Coenzyme A . It is a substrate for de novo fatty acid synthesis . Fatty acylation has been shown to block G protein-associated calcium release by a direct allosteric modification of a component of the GTP-activated process .Aplicaciones Científicas De Investigación
Cardiovascular Disease and Metabolic Pathways
The role of saturated and unsaturated fatty acids, including myristic acid (C14:0), in cardiovascular diseases (CVD) has been extensively studied. Research indicates that these fatty acids are involved in metabolic processes that may influence the treatment and understanding of CVD. The study highlights the need for further exploration into how these biomolecules can be applied to practical CVD treatment scenarios, enhancing the prognosis and interpretation of metabolic lipid aberrations in CVD (Shramko et al., 2020).
Lithium Extraction Technologies
Significant advancements have been made in the extraction of lithium from salt-lake brines, which is crucial for various industries, including pharmaceuticals and energy storage. The review covers the precipitation technology for lithium extraction, emphasizing the importance of understanding the mechanisms behind precipitant dosage, pH value, temperature, and particle size. This knowledge is vital for the economic viability and application of green principles in the extraction process (Zhang et al., 2019).
Microelectronic Devices and Energy Storage
The development of lithium and lithium-ion batteries for microelectronic devices has been a growing area of research. Studies focus on the chemistry, electrochemistry, and cell designs of microbatteries to meet the specific needs of emerging micro-electronic devices. This research aims to advance microbatteries towards achieving high energy density and flexible design, essential for the future development of energy storage technologies (Wang et al., 2015).
Nanotechnology in Li-ion Batteries
Nanostructured anode materials have shown remarkable properties for lithium-ion battery (LIB) applications, including high surface area and electrical and ionic conductivity. These materials, such as carbon, metal oxides, and metal phosphides/nitrides/sulfides, are promising for bridging the gap towards the next generation of LIBs with high reversible capacities and long cycling stability (Goriparti et al., 2014).
Lithium and Molybdenum Disulfide (MoS2) Nanocomposites
The synthesis and electrochemical performance of MoS2-based anodes and cathodes for secondary LIBs have been thoroughly reviewed. MoS2 compensates for its intermediate insertion voltage with high reversible capacity and excellent rate capability, making it a highly promising material for LIBs. The review also discusses the nanoscale structures and carbon phase in these architectures, which significantly enhance charge storage capacity and cycling performance (Stephenson et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of Myristoyl coenzyme A C14:0 lithium salt is the enzyme N-myristoyl transferase . This enzyme plays a crucial role in protein myristoylation, a process where a fatty acid group (myristoyl) is attached to the N-terminal glycine residue of specific proteins .
Mode of Action
Myristoyl coenzyme A C14:0 lithium salt serves as a substrate in protein myristoylation . The process is catalyzed by the enzyme N-myristoyl transferase . Myristoylation involves the transfer of the myristoyl group to the glycine residue at the amino-terminal of the protein .
Biochemical Pathways
The biochemical pathway affected by Myristoyl coenzyme A C14:0 lithium salt is the protein myristoylation pathway . This pathway plays a crucial role in protein localization, targeting, and function . The downstream effects of this pathway are yet to be fully understood and are a subject of ongoing research.
Result of Action
The result of the action of Myristoyl coenzyme A C14:0 lithium salt is the myristoylation of specific proteins . This modification plays a crucial role in protein localization, targeting, and function .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Myristoyl coenzyme A C14:0 lithium salt serves as a substrate in protein myristoylation . This process is catalyzed by the enzyme N-myristoyl transferase . Myristoylation involves the transfer of the myristoyl group to the glycine residue at the amino-terminal of the protein .
Cellular Effects
The myristoylation process, in which Myristoyl coenzyme A C14:0 lithium salt plays a crucial role, has been shown to block G protein-associated calcium release by a direct allosteric modification of a component of the GTP-activated process . This suggests that Myristoyl coenzyme A C14:0 lithium salt can influence cell function by modulating cell signaling pathways.
Molecular Mechanism
At the molecular level, Myristoyl coenzyme A C14:0 lithium salt exerts its effects through its role in protein myristoylation . This process involves the transfer of the myristoyl group from Myristoyl coenzyme A C14:0 lithium salt to the glycine residue at the amino-terminal of the protein . This modification can influence the activity of the protein, potentially affecting enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Myristoyl coenzyme A C14:0 lithium salt is involved in the metabolic pathway of de novo fatty acid synthesis
Propiedades
IUPAC Name |
tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;;;;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);;;;/q;4*+1/p-4/t24-,28-,29-,30+,34-;;;;/m1..../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIGQCYHWKIMOK-RUVUOEETSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58Li4N7O17P3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1001.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.